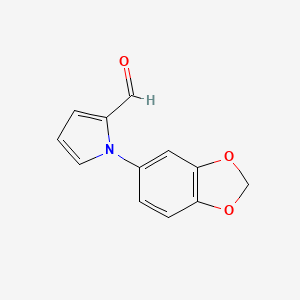

1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2-carbaldéhyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a benzodioxole moiety fused to a pyrrole ring with an aldehyde functional group

Applications De Recherche Scientifique

Applications anticancéreuses

Une série de 1-benzo[1,3]dioxol-5-yl-indoles portant des motifs hétéroaryles 3- N -fusionnés a été conçue sur la base de rapports de la littérature sur l'activité des indoles contre diverses lignées de cellules cancéreuses . Ces composés ont été synthétisés via un couplage croisé C-N catalysé par le Pd et évalués pour leur activité anticancéreuse contre les lignées de cellules cancéreuses de la prostate (LNCaP), du pancréas (MIA PaCa-2) et de la leucémie lymphoblastique aiguë (CCRF-CEM) . Une étude détaillée de la relation structure-activité a abouti à l'identification de 3- N -benzo[1,2,5]oxadiazole 17 et de 3- N -2-méthylquinoléine 20, dont les valeurs d'IC 50 se situaient entre 328 et 644 nM contre CCRF-CEM et MIA PaCa-2 . Des études mécanistiques supplémentaires ont révélé que 20 provoquait un arrêt du cycle cellulaire en phase S et induisait l'apoptose dans les cellules cancéreuses CCRF-CEM .

Synthèse de composés tricarbonitriles

Le composé 2-(1,3-benzodioxol-5-yl)éthylène-1,1,2-tricarbonitrile a été préparé à partir de (1,3-benzodioxol-5-ylméthylène)malononitrile et de cyanure de sodium, suivi d'une oxydation utilisant du brome . Ce processus pourrait potentiellement être utilisé pour synthétiser d'autres composés tricarbonitriles pour diverses applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-1H

Activité Biologique

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound notable for its potential biological activities, particularly in the fields of oncology and psychopharmacology. This compound features a unique chemical structure that combines a pyrrole ring with a benzodioxole moiety, which may impart distinctive properties and interactions with biological systems.

The compound's structure includes:

- A pyrrole ring that contributes to its reactivity.

- A formyl group at the 2-position of the pyrrole, enhancing its biological activity.

This combination allows for various interactions with cellular targets, influencing pathways related to cell growth and apoptosis.

Anticancer Activity

Research has demonstrated that derivatives of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde exhibit significant anticancer properties. For instance:

- Synthesis and Evaluation : The compound has been synthesized via Pd-catalyzed C-N cross-coupling methods. Its derivatives have been tested against various cancer cell lines, including CCRF-CEM and MIA PaCa-2. The most promising derivatives showed IC50 values ranging from 328 to 644 nM , indicating potent activity against these cell lines.

- Mechanism of Action : Some derivatives were found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This suggests that the compound may interfere with critical cellular processes necessary for cancer cell proliferation.

Psychopharmacological Effects

In psychopharmacology, this compound is categorized as an entactogen , similar to MDMA. It is reported to produce experiences of emotional openness and empathy. This property highlights its potential therapeutic applications in treating mood disorders or enhancing emotional well-being.

Neurological Applications

There is ongoing research into the compound's potential as a therapeutic agent for Alzheimer’s disease . Preliminary studies suggest it may influence neuroprotective pathways, although further investigation is required to establish its efficacy and mechanism of action in this context.

Case Studies

Several studies have focused on the biological activity of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde:

- Anticancer Study : A recent study evaluated a series of compounds derived from this structure for their ability to inhibit cancer cell proliferation across multiple lines. The results indicated that certain derivatives not only inhibited growth but also induced apoptosis through specific signaling pathways.

- Psychopharmacological Research : Clinical observations have noted that compounds similar to 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde can enhance social behavior and emotional connectivity in controlled settings, suggesting potential applications in therapy for social anxiety disorders.

Structure-Activity Relationship (SAR)

Molecular docking studies have been conducted to understand the interactions between this compound and its biological targets. The unique structural features of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde enhance its binding affinity to specific receptors involved in cancer progression and neurodegeneration.

| Compound Derivative | IC50 (nM) | Target Cell Line | Mechanism |

|---|---|---|---|

| Derivative A | 328 | CCRF-CEM | Apoptosis induction |

| Derivative B | 644 | MIA PaCa-2 | Cell cycle arrest |

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-7-10-2-1-5-13(10)9-3-4-11-12(6-9)16-8-15-11/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKANGSJBQWJSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C=CC=C3C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401682 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383147-55-5 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.